
Methyl 5-(1-phenyl-1H-tetrazole-5-sulfonyl)pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloronaphthalene-2-carbonyl)benzoic acid is a chemical compound with the molecular formula C18H11ClO3 It is known for its unique structure, which combines a chlorinated naphthalene ring with a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloronaphthalene-2-carbonyl)benzoic acid typically involves the reaction of 1-chloronaphthalene with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation process. The reaction conditions often include:
Temperature: Typically around 0-5°C to control the reaction rate.
Solvent: Commonly used solvents include dichloromethane (DCM) or chloroform.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(1-Chloronaphthalene-2-carbonyl)benzoic acid may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production process.
化学反应分析
Types of Reactions
2-(1-Chloronaphthalene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to yield corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
2-(1-Chloronaphthalene-2-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Chloronaphthalene-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The pathways involved may include:
Electrophilic Aromatic Substitution: The chlorine atom in the naphthalene ring can be replaced by other nucleophiles.
Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions.
相似化合物的比较
Similar Compounds
- 2-(1-Bromonaphthalene-2-carbonyl)benzoic acid
- 2-(1-Fluoronaphthalene-2-carbonyl)benzoic acid
- 2-(1-Iodonaphthalene-2-carbonyl)benzoic acid
Uniqueness
2-(1-Chloronaphthalene-2-carbonyl)benzoic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, fluorinated, and iodinated counterparts. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
属性
CAS 编号 |
918905-54-1 |
|---|---|
分子式 |
C13H16N4O4S |
分子量 |
324.36 g/mol |
IUPAC 名称 |
methyl 5-(1-phenyltetrazol-5-yl)sulfonylpentanoate |
InChI |
InChI=1S/C13H16N4O4S/c1-21-12(18)9-5-6-10-22(19,20)13-14-15-16-17(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI 键 |
FQIYUTOVOSUZMI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
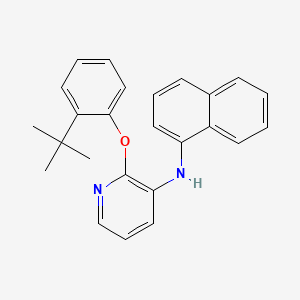
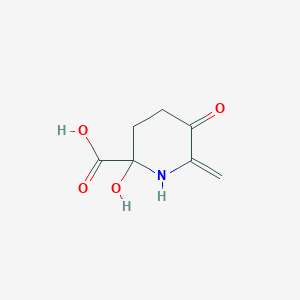
![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)
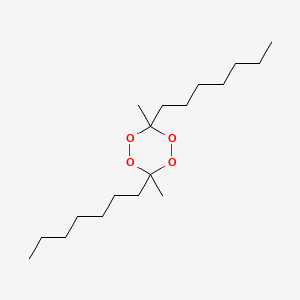
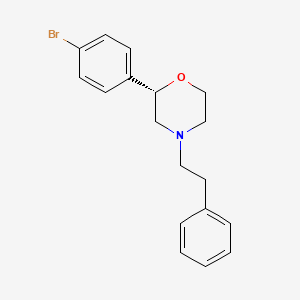

![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
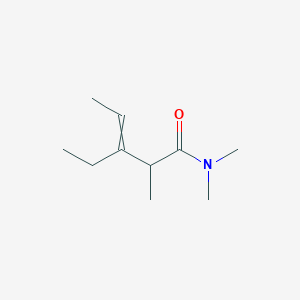
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)

